molecular formula C27H22ClNO5 B10860482 4-[4-[[2-(2-Benzoylphenoxy)acetyl]amino]-3-chlorophenyl]-2,2-dimethylbut-3-ynoic acid

4-[4-[[2-(2-Benzoylphenoxy)acetyl]amino]-3-chlorophenyl]-2,2-dimethylbut-3-ynoic acid

Cat. No.: B10860482
M. Wt: 475.9 g/mol
InChI Key: IGYMFEZFRPINTQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of BI 2439 involves several steps, typically starting with the preparation of intermediate compounds The exact synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents and catalysts to facilitate the formation of the desired compound

Chemical Reactions Analysis

BI 2439 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of BI 2439, while substitution reactions may result in the replacement of certain functional groups with others.

Scientific Research Applications

BI 2439 has been used extensively in scientific research, particularly in studies related to HIV. It serves as a negative control in experiments involving HIV non-nucleoside reverse transcriptase inhibitors, helping researchers understand the specificity and efficacy of potential therapeutic compounds . Additionally, BI 2439 may have applications in other areas of chemistry and biology, although these are less well-documented.

Mechanism of Action

The mechanism of action of BI 2439 involves its interaction with specific molecular targets. In the context of HIV research, BI 2439 is known to interact with the reverse transcriptase enzyme, although it does not inhibit its activity. This makes it a useful tool for studying the effects of other compounds that do inhibit reverse transcriptase .

Comparison with Similar Compounds

BI 2439 is similar to other compounds used in HIV research, such as BI 2540. BI 2439 is unique in that it serves as a negative control, meaning it does not exhibit the inhibitory effects seen with other compounds. This makes it valuable for validating the results of experiments and ensuring that observed effects are due to the compounds being tested and not other variables . Similar compounds include BI 2540 and other non-nucleoside reverse transcriptase inhibitors .

Properties

Molecular Formula

C27H22ClNO5

Molecular Weight

475.9 g/mol

IUPAC Name

4-[4-[[2-(2-benzoylphenoxy)acetyl]amino]-3-chlorophenyl]-2,2-dimethylbut-3-ynoic acid

InChI

InChI=1S/C27H22ClNO5/c1-27(2,26(32)33)15-14-18-12-13-22(21(28)16-18)29-24(30)17-34-23-11-7-6-10-20(23)25(31)19-8-4-3-5-9-19/h3-13,16H,17H2,1-2H3,(H,29,30)(H,32,33)

InChI Key

IGYMFEZFRPINTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)C3=CC=CC=C3)Cl)C(=O)O

Origin of Product

United States

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